molecular formula C6H6OS B1336383 5-Methylthiophene-3-carbaldehyde CAS No. 29421-72-5

5-Methylthiophene-3-carbaldehyde

Cat. No. B1336383
CAS RN: 29421-72-5
M. Wt: 126.18 g/mol
InChI Key: XITNVIKTFZONKR-UHFFFAOYSA-N
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Description

5-Methylthiophene-3-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The presence of the aldehyde functional group at the third position and a methyl group at the fifth position on the thiophene ring makes 5-Methylthiophene-3-carbaldehyde a compound of interest for various chemical reactions and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. One such method for synthesizing substituted thiophene carbaldehydes involves a domino reaction of vinyl azides with 1,4-dithiane-2,5-diol, which provides an efficient and eco-friendly approach to obtain the desired products . Another approach for the synthesis of arylthiophene carbaldehydes is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl groups into the thiophene ring, resulting in moderate to excellent yields .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 5-Methylthiophene-3-carbaldehyde, they do provide insights into the structural aspects of related thiophene derivatives. For instance, the crystal structure of a pyrazole derivative with an aldehydic fragment shows that the aldehydic group can be almost coplanar with the adjacent ring, indicating that similar coplanarity might be expected in thiophene carbaldehydes . This planarity can be crucial for the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives like 5-Methylthiophene-3-carbaldehyde are influenced by the substituents on the thiophene ring. The papers provided discuss the biological evaluation of various arylthiophene carbaldehydes, indicating that these compounds can exhibit significant biological activities, such as antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities . These properties suggest that 5-Methylthiophene-3-carbaldehyde could also possess interesting biological activities, although direct evidence from the provided papers is not available.

Scientific Research Applications

  • Organic Semiconductors

    • Thiophene derivatives play a prominent role in the advancement of organic semiconductors .
    • The methods of application involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
    • The outcomes include the development of advanced compounds with a variety of biological effects .
  • Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

    • Thiophene-mediated molecules are used in the fabrication of OFETs and OLEDs .
    • The application involves the use of thiophene derivatives in the manufacturing process .
    • The results include the production of efficient and durable OFETs and OLEDs .
  • Medicinal Chemistry

    • Thiophene-based analogs are used to improve advanced compounds with a variety of biological effects .
    • The methods of application involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
    • The outcomes include the development of biologically active compounds .
  • Glucagon Antagonist

    • Alkylated thiophene-3-carbaldehyde, a derivative of thiophene, has been used as the key starting material for glucagon antagonist .
    • The application involves the synthesis of glucagon antagonist from alkylated thiophene-3-carbaldehyde .
    • The outcomes include the development of effective glucagon antagonists .
  • Dopamine 1 Agonist ABT-431

    • Alkylated thiophene-3-carbaldehyde has been used as the key starting material for dopamine 1 agonist ABT-431 .
    • The application involves the synthesis of dopamine 1 agonist ABT-431 from alkylated thiophene-3-carbaldehyde .
    • The outcomes include the development of effective dopamine 1 agonists .
  • Corrosion Inhibitors

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • The application involves the use of thiophene derivatives in the manufacturing process .
    • The outcomes include the production of efficient and durable corrosion inhibitors .
  • Nonsteroidal Anti-Inflammatory Drug

    • Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
    • The application involves the synthesis of suprofen from thiophene derivatives .
    • The outcomes include the development of effective nonsteroidal anti-inflammatory drugs .
  • Dental Anesthetic

    • Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
    • The application involves the synthesis of articaine from thiophene derivatives .
    • The outcomes include the development of effective dental anesthetics .
  • Corrosion Inhibitors

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • The application involves the use of thiophene derivatives in the manufacturing process .
    • The outcomes include the production of efficient and durable corrosion inhibitors .
  • Nonsteroidal Anti-Inflammatory Drug

    • Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
    • The application involves the synthesis of suprofen from thiophene derivatives .
    • The outcomes include the development of effective nonsteroidal anti-inflammatory drugs .
  • Dental Anesthetic

    • Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
    • The application involves the synthesis of articaine from thiophene derivatives .
    • The outcomes include the development of effective dental anesthetics .

Safety And Hazards

The safety information for 5-Methylthiophene-3-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methylthiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c1-5-2-6(3-7)4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITNVIKTFZONKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424691
Record name 5-methylthiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylthiophene-3-carbaldehyde

CAS RN

29421-72-5
Record name 5-methylthiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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